

CAS number 60468-54-4 properties and suppliers

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Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzyl chloride

Cat. No.: B1360177

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An In-depth Technical Guide to **2-Methyl-3-nitrobenzyl Chloride** (CAS 60468-54-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrobenzyl chloride, identified by the CAS number 60468-54-4, is a substituted aromatic haloalkane.^[1] Its chemical structure, featuring a reactive chloromethyl group and a nitro group on a toluene backbone, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a list of commercial suppliers, and insights into its primary application as a precursor in the synthesis of pharmaceutical compounds, most notably the dopamine agonist Ropinirole.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Methyl-3-nitrobenzyl chloride** is presented in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	60468-54-4	[1][2][3]
Synonyms	1-(Chloromethyl)-2-methyl-3-nitrobenzene, 2-(Chloromethyl)-6-nitrotoluene	[3][4]
Molecular Formula	C ₈ H ₈ ClNO ₂	
Molecular Weight	185.61 g/mol	
Appearance	Light yellow to brown powder or crystals	[4]
Melting Point	43-46 °C	[3]
Boiling Point	299.7 ± 25.0 °C (Predicted)	[1]
Density	1.2797 (Rough Estimate)	[1]
Flash Point	>113 °C (>235.4 °F)	
Solubility	Soluble in Toluene	[4]
InChI Key	XZNDXQGZPOZITR-UHFFFAOYSA-N	
SMILES	Cc1c(CCl)cccc1--INVALID-LINK--=O	

Health and Safety Information

2-Methyl-3-nitrobenzyl chloride is classified as a hazardous substance. It is known to be a lachrymatory agent, causing irritation and tearing of the eyes.[1] It is also corrosive and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound. It should be stored in a cool, dark place under an inert atmosphere.[4]

Commercial Suppliers

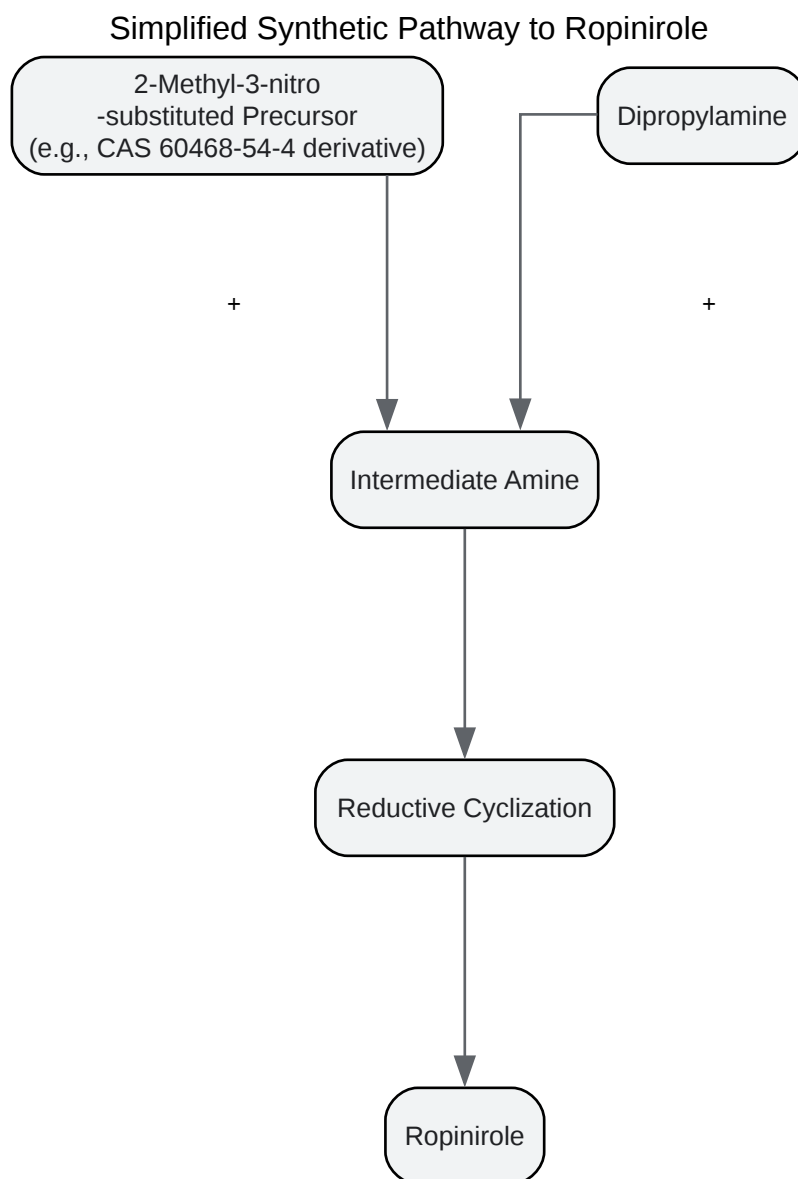
2-Methyl-3-nitrobenzyl chloride is available from a number of chemical suppliers. The following table lists some of the prominent suppliers. Purity and available quantities may vary.

Supplier	Purity
TCI (Tokyo Chemical Industry)	>98.0% (GC)
Sigma-Aldrich (Merck)	97%
Apollo Scientific	≥95%
SynQuest Laboratories, Inc.	Not specified
ChemicalBook	Varies by listing
Doron Scientific	Not specified

Applications in Pharmaceutical Synthesis

The primary application of **2-Methyl-3-nitrobenzyl chloride** is as a key intermediate in the synthesis of the pharmaceutical drug Ropinirole.^{[5][6][7][8]} Ropinirole is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.^[6] The synthesis of Ropinirole often involves the reaction of a compound structurally similar to **2-Methyl-3-nitrobenzyl chloride** with dipropylamine, followed by further chemical transformations to form the final active pharmaceutical ingredient.

The following diagram illustrates a simplified synthetic pathway for Ropinirole, highlighting the role of a 2-methyl-3-nitrophenyl derivative.



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Caption: A simplified workflow for the synthesis of Ropinirole.

Representative Experimental Protocol: N-Alkylation

While specific, detailed experimental protocols for the use of **2-Methyl-3-nitrobenzyl chloride** in a biological research context are not readily available in the literature, a general protocol for a representative N-alkylation reaction is provided below. This type of reaction is fundamental to its use in pharmaceutical synthesis.

Objective: To synthesize an N-alkylated product by reacting **2-Methyl-3-nitrobenzyl chloride** with a primary or secondary amine.

Materials:

- **2-Methyl-3-nitrobenzyl chloride**
- A primary or secondary amine (e.g., dipropylamine)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile)
- A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
- Reaction vessel with a magnetic stirrer and a reflux condenser
- Inert gas supply (e.g., nitrogen or argon)
- Standard laboratory glassware for workup and purification
- Purification system (e.g., column chromatography)

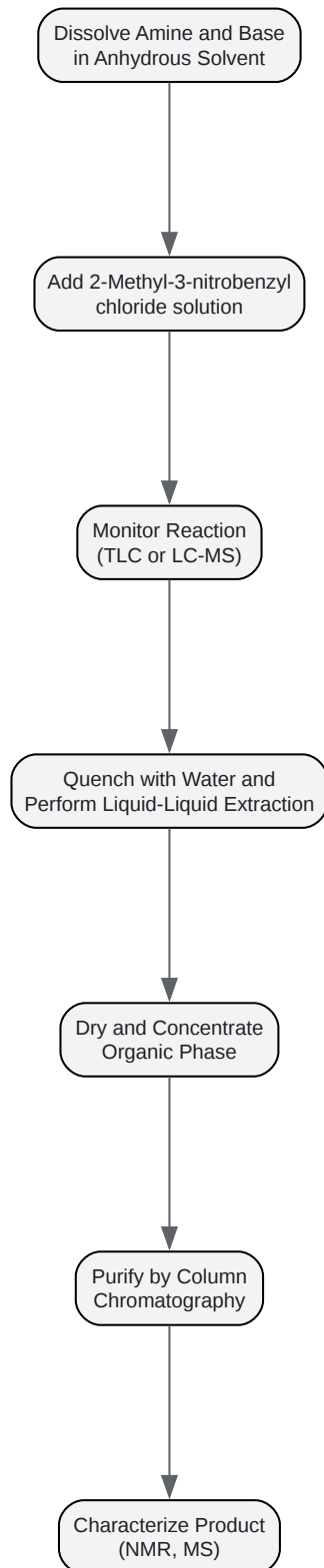
Procedure:

- **Reaction Setup:** In a flame-dried reaction vessel under an inert atmosphere, dissolve the amine and the non-nucleophilic base in the anhydrous aprotic solvent.
- **Addition of Alkylating Agent:** Slowly add a solution of **2-Methyl-3-nitrobenzyl chloride** in the same solvent to the reaction mixture at room temperature with vigorous stirring. An exothermic reaction may be observed.
- **Reaction Monitoring:** Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- **Purification:** Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure N-alkylated product.
- **Characterization:** Characterize the purified product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

The following diagram illustrates the general workflow for this N-alkylation reaction.

General N-Alkylation Experimental Workflow



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Caption: A generalized workflow for an N-alkylation experiment.

Conclusion

2-Methyl-3-nitrobenzyl chloride is a valuable chemical intermediate, primarily utilized in the synthesis of the drug Ropinirole. Its properties and reactivity make it a useful building block in organic chemistry. Researchers and drug development professionals working with this compound should be aware of its hazardous nature and handle it with appropriate safety precautions. While direct applications in biological signaling research are not prominent, its role in the synthesis of neuroactive compounds underscores its importance in the broader field of medicinal chemistry.

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